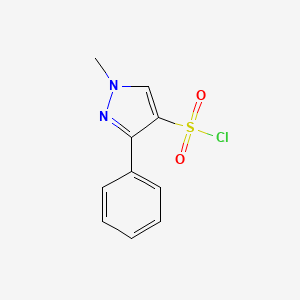

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

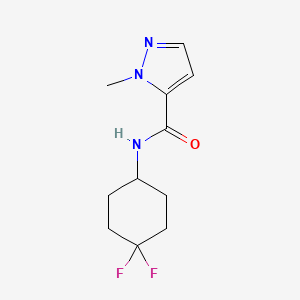

“1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a part of the class of compounds known as halogenated heterocycles .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” can be represented by the SMILES stringCn1cc (cn1)S (Cl) (=O)=O . The InChI key for this compound is RDAVKKQKMLINOH-UHFFFAOYSA-N .

科学的研究の応用

Catalytic Applications

- Ionic Liquid Synthesis : A study by Moosavi‐Zare et al. (2013) explored the synthesis and characterization of a novel ionic liquid, 1-sulfopyridinium chloride, and its use as a catalyst for tandem Knoevenagel–Michael reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes. This research demonstrates the potential of related pyrazole compounds in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).

Synthesis of New Heterocyclic Compounds

- Antimicrobial Heterocycles : El‐Emary et al. (2002) investigated the synthesis of new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole treated with various reagents, including sulfonyl chlorides. The study highlights the utility of pyrazole derivatives in creating potentially antimicrobial substances (El‐Emary et al., 2002).

- Sulfamoyl Moiety Incorporation : Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating a sulfamoyl moiety, which is relevant for antimicrobial applications. This indicates the importance of sulfonamide derivatives in medicinal chemistry (Darwish et al., 2014).

Insecticidal Applications

- GABA-gated Chloride Channel Inhibition : A study by Cole et al. (1993) on the action of phenylpyrazole insecticides reveals their target as the GABA-gated chloride channel. This research suggests the potential role of pyrazole derivatives in developing insecticides (Cole et al., 1993).

Organic Synthesis

- Sulfonamide Derivatives Synthesis : The synthesis of 4-amino-1H-pyrazoles sulfonylated with p-toluenesulfonyl chloride was detailed by Povarov et al. (2017), showcasing the utility of pyrazole compounds in organic synthesis (Povarov et al., 2017).

Pharmaceutical Research

- Cyclooxygenase-2 Inhibitors : Penning et al. (1997) discussed the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors, an important aspect in pharmaceutical research, indicating the relevance of pyrazole derivatives in drug development (Penning et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-pyrazole-4-sulfonyl chloride”, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

将来の方向性

As an important intermediate compound, “1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” has potential applications in the synthesis of peptides and other organic synthetic chemistry applications . The future directions of research could involve exploring these applications further and developing new synthetic methodologies to expand the application of this class of compounds .

特性

IUPAC Name |

1-methyl-3-phenylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYDDIQSIDVNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2845097.png)

![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)

![4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl](/img/structure/B2845104.png)

![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)